JKE-1716

概要

説明

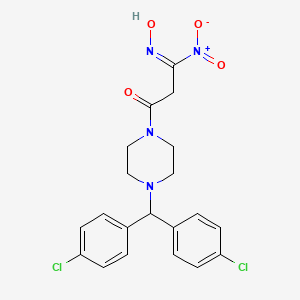

JKE-1716は、グルタチオンペルオキシダーゼ4(GPX4)の強力かつ選択的な阻害剤であり、脂質ハイドロパーオキサイドを対応するアルコールに還元することで、細胞を酸化ストレスから保護する重要な役割を果たす酵素です . This compoundは、GPX4阻害剤ML-210の誘導体であり、脂質過酸化物の蓄積を特徴とするプログラム細胞死の一種であるフェロトーシスを誘導することにより、さまざまな癌細胞株の生存率を低下させることが示されています .

2. 製法

This compoundの合成には、1級ニトロ基をニトロリック酸に変換し、その後活性化して最終化合物とする手順が含まれます . 合成経路は通常、次の手順が含まれます。

ニトロ化: 前駆体分子へのニトロ基の導入。

酸化: ニトロ基をニトロリック酸に変換。

活性化: this compoundを生成するための最終活性化手順。

This compoundの工業生産方法は、これらの手順を最適化して、高収率と高純度を実現し、大規模生産に対応する可能性があります。

準備方法

The synthesis of JKE-1716 involves the transformation of a primary nitro group into a nitrolic acid, which is then activated to form the final compound . The synthetic route typically includes the following steps:

Nitration: Introduction of a nitro group into the precursor molecule.

Oxidation: Conversion of the nitro group to a nitrolic acid.

Activation: Final activation step to produce this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

JKE-1716は、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundのニトロリック酸基は酸化反応を起こす可能性があります。

還元: ニトロ基をアミンまたは他の還元された生成物に還元。

置換: ニトロ基は適切な条件下で他の官能基と置換される可能性があります。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

JKE-1716は、以下を含むいくつかの科学研究における応用があります。

化学: GPX4の阻害とそれに続く生化学経路を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるGPX4の役割とそのフェロトーシスへの関与を理解するための研究で使用されます。

医学: 特に治療抵抗性癌細胞を標的とした癌治療における潜在的な治療的応用について調査されています.

産業: GPX4および関連経路を標的とした新薬や治療薬の開発に使用されます。

作用機序

JKE-1716は、GPX4の触媒セレンシステイン残基に共有結合することにより、その酵素活性を阻害することにより作用を発揮します . この阻害は脂質過酸化物の蓄積につながり、癌細胞でフェロトーシスを誘導します。関与する分子標的と経路には、脂質過酸化経路とフェロトーシスシグナル伝達カスケードが含まれます。

6. 類似の化合物との比較

This compoundは、選択的な共有結合標的メカニズムとフェロトーシスを選択的に誘導する能力により、他のGPX4阻害剤と比較してユニークです . 類似の化合物には、以下が含まれます。

ML-210: this compoundが誘導される母体化合物。

This compoundは、これらの類似の化合物と比較して、選択性と安定性が向上しているため、生物学的調査と潜在的な治療的応用の貴重なツールとなっています。

類似化合物との比較

JKE-1716 is unique compared to other GPX4 inhibitors due to its selective covalent targeting mechanism and its ability to induce ferroptosis selectively . Similar compounds include:

ML-210: The parent compound from which this compound is derived.

JKE-1674: An analog of ML-210 that induces ferroptosis and covalently labels GPX4 in cells.

This compound stands out due to its improved selectivity and stability compared to these similar compounds, making it a valuable tool for biological research and potential therapeutic applications.

生物活性

JKE-1716, a selective inhibitor of glutathione peroxidase 4 (GPX4), has garnered attention for its role in inducing ferroptosis, a regulated form of non-apoptotic cell death. This compound is a derivative of ML210 and contains a nitrolic acid structure, which is pivotal for its biological activity. This article explores the biological activity of this compound, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.

This compound functions primarily as a GPX4 inhibitor , which is crucial for cellular antioxidant defense. By inhibiting GPX4, this compound promotes lipid peroxidation, leading to ferroptosis in cancer cells. The compound achieves this through covalent modification of the GPX4 enzyme, disrupting its protective role against oxidative stress.

Key Findings:

- Selective Inhibition : this compound selectively targets GPX4 without affecting other antioxidant pathways, making it a promising candidate for cancer therapy .

- Induction of Ferroptosis : The inhibition of GPX4 by this compound results in increased levels of lipid peroxides, triggering ferroptotic cell death in various cancer cell lines .

Biological Activity Data

The biological activity of this compound has been characterized through several in vitro studies. Below is a summary table highlighting the key experimental findings:

Case Study 1: Inhibition of Cancer Cell Growth

In a study involving LOX-IMVI melanoma cells, treatment with this compound resulted in significant inhibition of cell viability at concentrations as low as 10 nM. The mechanism was attributed to the selective induction of ferroptosis, confirmed by the rescue of cell death using ferroptosis inhibitors like Fer-1 .

Case Study 2: Targeting Therapy-Resistant Cells

This compound has shown efficacy in targeting therapy-resistant cancer cells. In experiments, the compound induced ferroptosis in cells that were otherwise resistant to conventional therapies. This was evidenced by the formation of lipid peroxidation products and subsequent cell death .

Research Findings

Recent studies have elucidated the pharmacodynamics and pharmacokinetics of this compound:

- Covalent Binding : this compound forms covalent adducts with GPX4, which is critical for its inhibitory action. The adduct formation was quantitatively assessed using mass spectrometry techniques .

- Therapeutic Potential : The ability to induce ferroptosis presents a novel therapeutic avenue for treating cancers that are resistant to apoptosis-based therapies. Research indicates that compounds like this compound could be integrated into combination therapies to enhance treatment efficacy .

特性

IUPAC Name |

(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFRTZXJNACSIE-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。